1,4-Diazabicyclo[4.3.1]decane is a bicyclic compound notable for its unique structural and functional properties. It is classified as a diazabicycloalkane, which encompasses compounds featuring two nitrogen atoms within a bicyclic framework. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its potential applications as a catalyst and therapeutic agent.
The compound is synthesized through various chemical methods, with significant research focusing on optimizing these processes for better yields and purity. The primary sources of information regarding 1,4-diazabicyclo[4.3.1]decane include scientific journals, chemical databases, and patents that explore its synthesis, properties, and applications.
1,4-Diazabicyclo[4.3.1]decane falls under the category of nitrogen-containing heterocycles. Its classification can be further detailed as follows:
The synthesis of 1,4-diazabicyclo[4.3.1]decane can be achieved through several methods:
The synthesis typically follows these steps:
Industrial production often employs continuous flow reactors and advanced purification techniques to enhance efficiency and scalability .
The molecular structure of 1,4-diazabicyclo[4.3.1]decane features a bicyclic arrangement with two nitrogen atoms incorporated into the ring system. This unique configuration contributes to its chemical reactivity and interaction with biological targets.
1,4-Diazabicyclo[4.3.1]decane participates in various chemical reactions:
Common reagents and conditions include:
The mechanism of action for 1,4-diazabicyclo[4.3.1]decane primarily involves its interaction with molecular targets such as enzymes and receptors:
Relevant data from studies indicate that the compound exhibits unique reactivity patterns due to its bicyclic structure .
The applications of 1,4-diazabicyclo[4.3.1]decane span across various scientific fields:
This compound exemplifies the intersection of synthetic chemistry and practical application across diverse scientific disciplines.
1,4-Diazabicyclo[4.3.1]decane is a bridged bicyclic organic compound featuring two nitrogen atoms at positions 1 and 4 within a ten-atom framework. The bicyclo[4.3.1]decane skeleton consists of:
The IUPAC naming follows bridged bicyclic system rules [3]:
Stereochemistry is constrained due to the bridged geometry: substituents at bridgehead carbons adopt cis configurations, as trans fusion induces prohibitive strain in medium-sized rings [3]. Key structural variations include substitutions on nitrogen atoms (e.g., alkylation) or carbon atoms (e.g., carbonyl groups at C3/C4), as seen in derivatives like 1,5-Diazabicyclo[4.3.1]decane-4-carboxylic acid [4] and 10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decan-4-one [8].
Table 1: Comparative Framework of Diazabicyclic Compounds
Compound | Bridge Notation | Total Atoms | Bridgehead Atoms | Key Structural Features |
---|---|---|---|---|
1,4-Diazabicyclo[4.3.1]decane | [4.3.1] | 10 | N1, N4 | Asymmetric bridges (4,3,1); cis-fused |
DABCO (1,4-Diazabicyclo[2.2.2]octane) | [2.2.2] | 8 | N1, N4 | Symmetric bridges (2,2,2); cage-like |
Quinuclidine | [3.2.1] | 7 | N1 | Single nitrogen; 3-atom bridge |
The synthesis of diazabicyclo[4.3.1]decane derivatives emerged from efforts to conformationally restrict bioactive amines. Early routes involved:
A significant advancement was the 2015 synthesis of N-benzhydryl-N-allyl-diazabicycloalkanes as delta opioid agonists. Researchers replaced SNC80's piperazine core with diazabicyclo[4.3.1]decane to enhance receptor affinity and metabolic stability. Compound 1a (EP3097103B1) achieved subnanomolar δ-opioid receptor binding (Ki(δ) = 0.20 nM) [1] [2]. Later, α-methyl derivatives (WO2021175848A1) were patented for psychiatric disorders, highlighting improved selectivity for FK506-binding proteins [9].
This scaffold’s importance spans pharmacological targeting and synthetic versatility:
Pharmacological Relevance
Table 2: Therapeutic Applications of Key Derivatives
Derivative | Biological Target | Therapeutic Area | Key Advantage |
---|---|---|---|
N-Benzyhydryl-N-allyl-diazabicyclo[4.3.1]decane | δ-Opioid receptor | Pain management | High affinity (Ki < 1 nM); reduced convulsant effects |
10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decan-4-one | FKBP51 | Depression, Obesity | Enhanced selectivity vs. FKBP12 |
1,5-Diazabicyclo[4.3.1]decane-4-carboxylic acid | nAChR | Neurodegenerative diseases | Structural mimicry of endogenous ligands |
Synthetic Versatility
Chemical Properties
CAS No.: 19519-55-2
CAS No.: 10504-35-5
CAS No.: 25679-93-0
CAS No.: 25468-09-1
CAS No.: 26094-91-7